molecular formula C13H13NO2 B12895184 2-Ethyl-4-(4-methylbenzylidene)oxazol-5(4H)-one

2-Ethyl-4-(4-methylbenzylidene)oxazol-5(4H)-one

Cat. No.: B12895184
M. Wt: 215.25 g/mol
InChI Key: BLNPHDGYEJSVCF-DHZHZOJOSA-N
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Description

2-Ethyl-4-(4-methylbenzylidene)oxazol-5(4H)-one is a heterocyclic compound that features an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(4-methylbenzylidene)oxazol-5(4H)-one typically involves the condensation of 2-ethyl-4-oxazolone with 4-methylbenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(4-methylbenzylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-Ethyl-4-(4-methylbenzylidene)oxazol-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-Ethyl-4-(4-methylbenzylidene)oxazol-5(4H)-one exerts its effects involves interactions with various molecular targets. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities. For example, the compound may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-4-methylthiazole: Another heterocyclic compound with a similar structure but contains a thiazole ring instead of an oxazole ring.

    4-Methyl-2-ethylthiazole: Similar to 2-Ethyl-4-methylthiazole but with different substitution patterns.

Uniqueness

2-Ethyl-4-(4-methylbenzylidene)oxazol-5(4H)-one is unique due to its specific substitution pattern and the presence of the oxazole ring

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

(4E)-2-ethyl-4-[(4-methylphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C13H13NO2/c1-3-12-14-11(13(15)16-12)8-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3/b11-8+

InChI Key

BLNPHDGYEJSVCF-DHZHZOJOSA-N

Isomeric SMILES

CCC1=N/C(=C/C2=CC=C(C=C2)C)/C(=O)O1

Canonical SMILES

CCC1=NC(=CC2=CC=C(C=C2)C)C(=O)O1

Origin of Product

United States

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